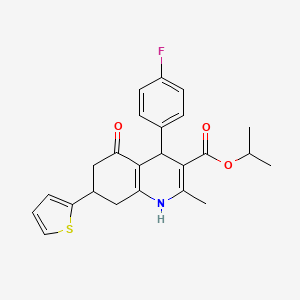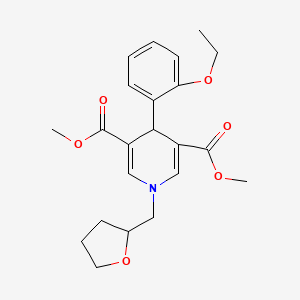![molecular formula C18H28NO2+ B11632902 Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium](/img/structure/B11632902.png)
Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM is a quaternary ammonium compound known for its unique chemical structure and properties This compound is characterized by the presence of a trimethylammonium group attached to a cyclopentane ring substituted with a phenyl group and a carbonyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of 2-(1-phenylcyclopentane)carbonyloxypropylamine with trimethylamine in the presence of a suitable solvent and under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further ensures the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new quaternary ammonium compounds with different substituents.
Aplicaciones Científicas De Investigación
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of surfactants and detergents, owing to its surface-active properties.
Mecanismo De Acción
The mechanism of action of TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl[3-(phenylcarbonyloxy)propyl]ammonium
- Trimethyl[2-(cyclopentylcarbonyloxy)propyl]ammonium
- Trimethyl[2-(1-phenylcyclopentyl)propyl]ammonium
Uniqueness
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM is unique due to its specific structural features, such as the presence of both a phenyl group and a cyclopentane ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H28NO2+ |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium |
InChI |
InChI=1S/C18H28NO2/c1-15(14-19(2,3)4)21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11,15H,8-9,12-14H2,1-4H3/q+1 |
Clave InChI |
MTABZUJYGRMFFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C[N+](C)(C)C)OC(=O)C1(CCCC1)C2=CC=CC=C2 |
Solubilidad |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{(2E)-2-[(2E)-(4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11632825.png)

![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632847.png)
![8-[(2-Methoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11632855.png)
![(2E)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B11632859.png)
![4-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11632863.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632878.png)
![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11632882.png)
![ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632886.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11632891.png)
![prop-2-en-1-yl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632909.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11632918.png)
